molecular formula C17H19ClFN5 B11514236 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11514236
M. Wt: 347.8 g/mol
InChI Key: GONJLESEDNRFAG-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a chloro group, a cyclohexenyl-ethyl moiety, and a fluoro-phenyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro, cyclohexenyl-ethyl, and fluoro-phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-chloro-phenyl)-[1,3,5]triazine-2,4-diamine
  • 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-methyl-phenyl)-[1,3,5]triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine is unique due to the presence of the fluoro-phenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClFN5

Molecular Weight

347.8 g/mol

IUPAC Name

6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H19ClFN5/c18-15-22-16(20-11-10-12-4-2-1-3-5-12)24-17(23-15)21-14-8-6-13(19)7-9-14/h4,6-9H,1-3,5,10-11H2,(H2,20,21,22,23,24)

InChI Key

GONJLESEDNRFAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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